Phenoxodiol is a synthetic isoflavone analog of the naturally occurring plant isoflavone, genistein.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFUfyHjhhpALBwS8yvf5kTtogn2pCh4hh4CZ0bcblyBBPtdF7GC5ICWtXX5lj509m1hsmMecGCYk7-HfKHnMByCTdqKtGFDdzdmbRj146mWrSlxn6z2XrIKUo1e5V4iNAv1Qmc%3D)] It is primarily investigated for its anticancer properties, which are mechanistically distinct from many natural flavonoids. Its value in a research or procurement context stems from its ability to induce apoptosis (programmed cell death) and, critically, to sensitize chemoresistant cancer cells to conventional therapeutic agents by targeting specific anti-apoptotic proteins.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFUfyHjhhpALBwS8yvf5kTtogn2pCh4hh4CZ0bcblyBBPtdF7GC5ICWtXX5lj509m1hsmMecGCYk7-HfKHnMByCTdqKtGFDdzdmbRj146mWrSlxn6z2XrIKUo1e5V4iNAv1Qmc%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzPRMOuYk4KTHIb7cDM390_bi5k6NdH-4wKiY3GVBiT3zY46Sxt7G6tfEEqgQHyq5kBoX0btLTyIx2FKx5cyig0ulpTS9fYf9RHGpPDOMzQvKPYzMt_rmDydEndF_vIp2JSo4%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7AOXKZ5_Ck1ieSr7XApt1vGXRKz360xOi7ImazfHA4j9qTlc6WC9-m1rno5XGPkZfMHXFnE-qmJc2HFJfCFmLYyk029Cfm6PLjDVST1R4SK4oMbewWaTaiWQpfhT2gI0flsc%3D)]
Although structurally derived from genistein, phenoxodiol is not a direct substitute. Phenoxodiol exhibits significantly greater potency—reported to be 5 to 20 times more effective in inhibiting cancer cell growth than genistein.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYDtarGUhuJZtvp41ffFHvxx0Fjvs1Z8QklncOIQnqJ4LF0LGHDlbXHDJsk8u8DJqBD3pZq-2nlgThK8AA6JcE93UQ47ETOqtD3WXWDIj3BqB2jXPU014WcZuydx7zy_jbA3R0O9BEeNfJ6g%3D%3D)] Its primary mechanisms, including the inhibition of X-linked inhibitor of apoptosis protein (XIAP) and FLICE-inhibitory protein (FLIP), are key differentiators that are not prominent features of genistein's activity.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzPRMOuYk4KTHIb7cDM390_bi5k6NdH-4wKiY3GVBiT3zY46Sxt7G6tfEEqgQHyq5kBoX0btLTyIx2FKx5cyig0ulpTS9fYf9RHGpPDOMzQvKPYzMt_rmDydEndF_vIp2JSo4%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHawI0C3-D0kCLfW884VOPr9v1qQmH34IdvocA0iSST09iWSiVKq4moX-BK40krZiAx-lkNrkAwQqhmE_lGyDiDjAYfFX5et8eXWeyqHHEmO3IhrSRv55pWp_3fj4rM39SUXmCg56MdgYE%3D)] Substituting phenoxodiol with genistein in studies focused on overcoming XIAP-mediated chemoresistance or sensitizing cells to Fas-mediated apoptosis would lead to fundamentally different and less potent outcomes.
Phenoxodiol induces cell death in primary ovarian cancer cells that are resistant to conventional chemotherapies like paclitaxel and carboplatin.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEZSc1vKas-To_j1vw4KxkLFIfHZesjrjmrjBChtrWQEwCflOxfsF1miUPmUWE-URc6NHWU_XTjh0Wq8eGcxvFFsTFPYBZn_Pd7gAwTF1_5bQSd9VGCzLNBD8H1C4WR6ylO4P0chIwiqCiGbNJMwKCRPLkvEOBvn7b5HU4mJukPbtebSbGpbmTCUpxZ62u1CLiy-AZwxPMgFmaeNj-n9-C090pXENM5YUI0OmPjlpcJil8WYls%3D)] In the cisplatin-resistant ovarian cancer cell line CP70, phenoxodiol demonstrated a potent cytotoxic effect with an IC50 of 1.35 µM.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHawI0C3-D0kCLfW884VOPr9v1qQmH34IdvocA0iSST09iWSiVKq4moX-BK40krZiAx-lkNrkAwQqhmE_lGyDiDjAYfFX5et8eXWeyqHHEmO3IhrSRv55pWp_3fj4rM39SUXmCg56MdgYE%3D)] This contrasts with the known resistance of these models to standard agents, providing a specific tool to study or overcome this resistance.
| Evidence Dimension | Cytotoxicity (IC50) |
| Target Compound Data | 1.35 µM (Phenoxodiol) |
| Comparator Or Baseline | Parental cell lines and primary cells noted as being clinically resistant to paclitaxel and carboplatin. |
| Quantified Difference | Effective in models where standard-of-care agents have failed. |
| Conditions | Cisplatin-resistant CP70 ovarian cancer cells. |
This provides a specific, quantifiable reason to select phenoxodiol for research aimed at overcoming established platinum- or taxane-based drug resistance.
Phenoxodiol synergizes with cisplatin in DU145 prostate cancer cells.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzPRMOuYk4KTHIb7cDM390_bi5k6NdH-4wKiY3GVBiT3zY46Sxt7G6tfEEqgQHyq5kBoX0btLTyIx2FKx5cyig0ulpTS9fYf9RHGpPDOMzQvKPYzMt_rmDydEndF_vIp2JSo4%3D)] Co-treatment with phenoxodiol (5 µM) and cisplatin (1 µM) led to a 35% increase in intracellular cisplatin accumulation. This process enhancement resulted in a 300% increase in cisplatin-induced DNA adducts, providing a clear mechanistic and quantitative basis for the observed synergy.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzPRMOuYk4KTHIb7cDM390_bi5k6NdH-4wKiY3GVBiT3zY46Sxt7G6tfEEqgQHyq5kBoX0btLTyIx2FKx5cyig0ulpTS9fYf9RHGpPDOMzQvKPYzMt_rmDydEndF_vIp2JSo4%3D)] This demonstrates a direct process interaction not achievable with cisplatin alone.
| Evidence Dimension | Increase in DNA Adducts |
| Target Compound Data | 300% increase (with Phenoxodiol + Cisplatin) |
| Comparator Or Baseline | Cisplatin alone |
| Quantified Difference | 3-fold increase in the formation of DNA adducts. |
| Conditions | DU145 prostate cancer cells treated with 5 µM phenoxodiol and 1 µM cisplatin. |
For researchers developing combination therapies, this evidence justifies procuring phenoxodiol as a specific agent to enhance the uptake and efficacy of platinum-based drugs.
A key differentiator for phenoxodiol is its ability to induce apoptosis by targeting and inhibiting the X-linked inhibitor of apoptosis protein (XIAP), a mechanism not typically associated with its parent compound, genistein.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzPRMOuYk4KTHIb7cDM390_bi5k6NdH-4wKiY3GVBiT3zY46Sxt7G6tfEEqgQHyq5kBoX0btLTyIx2FKx5cyig0ulpTS9fYf9RHGpPDOMzQvKPYzMt_rmDydEndF_vIp2JSo4%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHawI0C3-D0kCLfW884VOPr9v1qQmH34IdvocA0iSST09iWSiVKq4moX-BK40krZiAx-lkNrkAwQqhmE_lGyDiDjAYfFX5et8eXWeyqHHEmO3IhrSRv55pWp_3fj4rM39SUXmCg56MdgYE%3D)] Treatment of ovarian cancer cells with phenoxodiol results in the downregulation and cleavage of XIAP, which sensitizes the cells to apoptosis.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHawI0C3-D0kCLfW884VOPr9v1qQmH34IdvocA0iSST09iWSiVKq4moX-BK40krZiAx-lkNrkAwQqhmE_lGyDiDjAYfFX5et8eXWeyqHHEmO3IhrSRv55pWp_3fj4rM39SUXmCg56MdgYE%3D)] This specific molecular target makes it a necessary tool for studying XIAP-mediated resistance pathways.
| Evidence Dimension | Molecular Target Engagement |
| Target Compound Data | Inhibits and downregulates XIAP protein. |
| Comparator Or Baseline | Genistein, which primarily acts via other mechanisms (e.g., tyrosine kinase inhibition). |
| Quantified Difference | Qualitatively different primary mechanism of action. |
| Conditions | Ovarian and other cancer cell lines. |
This distinct mechanism justifies the procurement of phenoxodiol over other isoflavones when the research goal is to specifically modulate the XIAP apoptosis checkpoint.
For laboratory use, phenoxodiol is provided as a powder with established solubility in dimethyl sulfoxide (DMSO) at concentrations of 10 mg/mL.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzPRMOuYk4KTHIb7cDM390_bi5k6NdH-4wKiY3GVBiT3zY46Sxt7G6tfEEqgQHyq5kBoX0btLTyIx2FKx5cyig0ulpTS9fYf9RHGpPDOMzQvKPYzMt_rmDydEndF_vIp2JSo4%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEZSc1vKas-To_j1vw4KxkLFIfHZesjrjmrjBChtrWQEwCflOxfsF1miUPmUWE-URc6NHWU_XTjh0Wq8eGcxvFFsTFPYBZn_Pd7gAwTF1_5bQSd9VGCzLNBD8H1C4WR6ylO4P0chIwiqCiGbNJMwKCRPLkvEOBvn7b5HU4mJukPbtebSbGpbmTCUpxZ62u1CLiy-AZwxPMgFmaeNj-n9-C090pXENM5YUI0OmPjlpcJil8WYls%3D)] This provides a clear and reproducible basis for preparing stock solutions for cell culture experiments. While it is not soluble in water, its defined solubility in a standard laboratory solvent ensures consistent preparation for in vitro assays, a critical factor for reproducibility.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEZSc1vKas-To_j1vw4KxkLFIfHZesjrjmrjBChtrWQEwCflOxfsF1miUPmUWE-URc6NHWU_XTjh0Wq8eGcxvFFsTFPYBZn_Pd7gAwTF1_5bQSd9VGCzLNBD8H1C4WR6ylO4P0chIwiqCiGbNJMwKCRPLkvEOBvn7b5HU4mJukPbtebSbGpbmTCUpxZ62u1CLiy-AZwxPMgFmaeNj-n9-C090pXENM5YUI0OmPjlpcJil8WYls%3D)]
| Evidence Dimension | Solubility in DMSO |
| Target Compound Data | 10 mg/mL |
| Comparator Or Baseline | N/A (Establishes baseline usability) |
| Quantified Difference | N/A |
| Conditions | Standard laboratory conditions (25°C). |
This confirms the compound's suitability for standard in vitro experimental workflows, ensuring reliable and repeatable solution preparation for screening and mechanistic studies.
Based on its proven ability to induce apoptosis in ovarian cancer cells clinically resistant to platinum and taxane drugs, phenoxodiol is the appropriate choice for studies aiming to identify or characterize mechanisms of chemoresistance reversal.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzPRMOuYk4KTHIb7cDM390_bi5k6NdH-4wKiY3GVBiT3zY46Sxt7G6tfEEqgQHyq5kBoX0btLTyIx2FKx5cyig0ulpTS9fYf9RHGpPDOMzQvKPYzMt_rmDydEndF_vIp2JSo4%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEZSc1vKas-To_j1vw4KxkLFIfHZesjrjmrjBChtrWQEwCflOxfsF1miUPmUWE-URc6NHWU_XTjh0Wq8eGcxvFFsTFPYBZn_Pd7gAwTF1_5bQSd9VGCzLNBD8H1C4WR6ylO4P0chIwiqCiGbNJMwKCRPLkvEOBvn7b5HU4mJukPbtebSbGpbmTCUpxZ62u1CLiy-AZwxPMgFmaeNj-n9-C090pXENM5YUI0OmPjlpcJil8WYls%3D)]
The demonstrated ability of phenoxodiol to increase intracellular accumulation and DNA adduct formation of cisplatin makes it a key candidate for preclinical development of combination therapies, particularly in models like prostate cancer where this synergy has been quantified.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHawI0C3-D0kCLfW884VOPr9v1qQmH34IdvocA0iSST09iWSiVKq4moX-BK40krZiAx-lkNrkAwQqhmE_lGyDiDjAYfFX5et8eXWeyqHHEmO3IhrSRv55pWp_3fj4rM39SUXmCg56MdgYE%3D)]
Given its specific mechanism of downregulating the anti-apoptotic protein XIAP, phenoxodiol should be selected for studies where the primary goal is to probe the consequences of XIAP inhibition, a function not reliably achieved with broader-acting isoflavones like genistein.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGzPRMOuYk4KTHIb7cDM390_bi5k6NdH-4wKiY3GVBiT3zY46Sxt7G6tfEEqgQHyq5kBoX0btLTyIx2FKx5cyig0ulpTS9fYf9RHGpPDOMzQvKPYzMt_rmDydEndF_vIp2JSo4%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7AOXKZ5_Ck1ieSr7XApt1vGXRKz360xOi7ImazfHA4j9qTlc6WC9-m1rno5XGPkZfMHXFnE-qmJc2HFJfCFmLYyk029Cfm6PLjDVST1R4SK4oMbewWaTaiWQpfhT2gI0flsc%3D)]
Irritant;Environmental Hazard